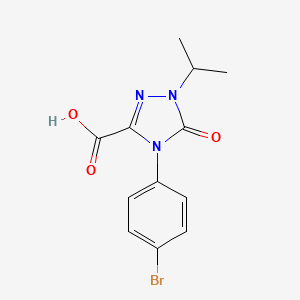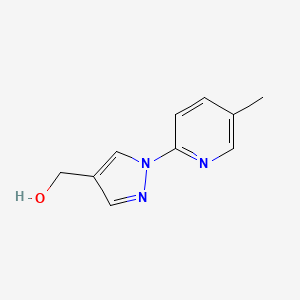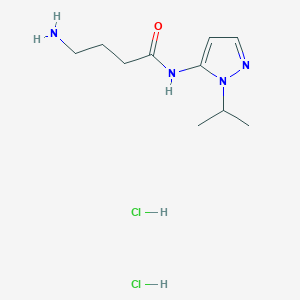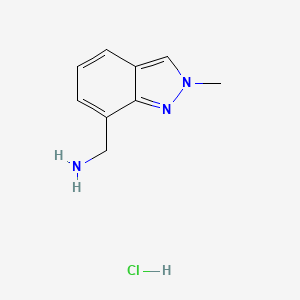
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms. It also contains a bromophenyl group, an isopropyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the bromophenyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of a carboxylic acid group could potentially make the compound acidic .Wissenschaftliche Forschungsanwendungen
Triazole Derivatives: A Patent Overview (2008-2011)
Triazole derivatives, including 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazoles, have been the focus of patent activities due to their varied biological activities. These compounds are pivotal in the development of new drugs, showcasing anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The review by Ferreira et al. (2013) emphasizes the need for new, efficient preparations of triazoles that align with green chemistry principles, highlighting the continuous challenge of emerging diseases and drug-resistant bacteria [Ferreira et al., 2013].
Antibacterial Activity Against S. aureus
Li and Zhang (2021) provide an update on 1,2,3-triazole and 1,2,4-triazole derivatives with antibacterial activity against Staphylococcus aureus, including MRSA. These compounds inhibit essential bacterial enzymes and show promise as broad-spectrum antibacterial agents against drug-resistant strains [Li & Zhang, 2021].
Biological Features of 1,2,4-Triazole Derivatives
Ohloblina (2022) discusses the antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities of 1,2,4-triazole derivatives. This literature review highlights the significant potential of 1,2,4-triazoles in addressing a wide array of health conditions, underscoring the importance of continued research and development in this area [Ohloblina, 2022].
Eco-friendly Synthesis of Triazoles
De Souza et al. (2019) review eco-friendly methods for synthesizing triazoles, including the use of water extract of banana and eggshell powder as catalysts. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, contributing to sustainable practices in chemical synthesis [De Souza et al., 2019].
Proton-Conducting Polymeric Membranes
Prozorova and Pozdnyakov (2023) explore the use of 1H-1,2,4-triazole and its polymers in developing proton-conducting membranes for fuel cells. These materials exhibit improved thermal stability, mechanical strength, and ionic conductivity, demonstrating the utility of triazole derivatives in advanced material applications [Prozorova & Pozdnyakov, 2023].
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-5-oxo-1-propan-2-yl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(2)16-12(19)15(10(14-16)11(17)18)9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAROCIOAZVGBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)N(C(=N1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601121411 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-isopropyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
CAS RN |
1427460-86-3 | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-carboxylic acid, 4-(4-bromophenyl)-4,5-dihydro-1-(1-methylethyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601121411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)


![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)

![6,8-Dibromo-3-chloroimidazo[1,2-a]pyrazine](/img/structure/B1448293.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![1-(2-aminoethyl)-N-propyl-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride](/img/structure/B1448296.png)

![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)

